O4I2

Description

Structure

3D Structure

Properties

IUPAC Name |

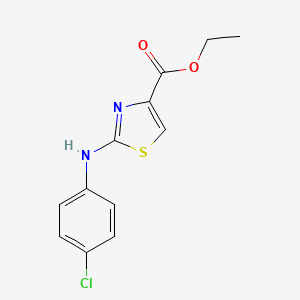

ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUBAPWNHROTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699845 | |

| Record name | Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165682-93-9 | |

| Record name | Ethyl 2-[(4-chlorophenyl)amino]-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165682-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-[(4-chlorophenyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate basic properties

An In-depth Technical Guide to Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also identified as O4I2, is a small molecule of significant interest in the field of stem cell biology. It has been identified as a potent inducer of Octamer-binding transcription factor 4 (Oct3/4), a master regulator of pluripotency.[1] This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological activity of this compound, tailored for researchers and professionals in drug development.

Core Properties

This section details the fundamental physicochemical properties of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Chemical Identity

| Property | Value |

| IUPAC Name | Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate |

| Synonyms | This compound, 2-[(4-Chlorophenyl)amino]-4-thiazolecarboxylic acid ethyl ester |

| CAS Number | 165682-93-9 |

| Molecular Formula | C₁₂H₁₁ClN₂O₂S |

| Molecular Weight | 282.75 g/mol |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)Cl |

| InChI Key | ULUBAPWNHROTEU-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Reference Compound Data (Ethyl 2-aminothiazole-4-carboxylate) |

| Appearance | White to beige solid powder. | Pale yellow powder.[2] |

| Melting Point | Not available | 177-181 °C[3] |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in DMSO. | Not available |

| pKa | Not available | Not available |

Spectroscopic Data

Detailed experimental spectroscopic data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is not widely published. The following sections provide predicted data and reference spectra for a related compound to offer insight into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Specific experimental data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is not available.

-

¹³C NMR: Specific experimental data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is not available.

Infrared (IR) Spectroscopy

-

Specific experimental data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is not available.

Mass Spectrometry

-

Predicted Monoisotopic Mass: 282.02298 Da.[4]

Experimental Protocols

The synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate can be achieved through the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea derivative.

Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Materials:

-

Ethyl bromopyruvate

-

1-(4-chlorophenyl)thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate

Procedure:

-

Dissolve 1-(4-chlorophenyl)thiourea (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Biological Activity and Signaling Pathways

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, or this compound, is a potent inducer of the transcription factor Oct3/4. Oct3/4 is a cornerstone of pluripotency in embryonic stem cells and is crucial for the generation of induced pluripotent stem cells (iPSCs).

Mechanism of Action

This compound promotes the expression of the POU5F1 gene, which encodes the Oct3/4 protein. The upregulation of Oct3/4 is a key step in maintaining the self-renewal and pluripotent state of stem cells.

Oct3/4 Signaling Network

Oct3/4 functions within a complex transcriptional regulatory network to maintain pluripotency. It interacts with other key transcription factors such as SOX2 and NANOG. Furthermore, the Oct3/4 pathway is known to intersect with other major signaling pathways, including the Wnt/β-catenin and JAK/STAT pathways.[5][6] For instance, Oct-3/4 can modulate Wnt pathway activity by promoting the degradation of nuclear β-catenin.[5]

Caption: this compound induces Oct3/4 expression, impacting pluripotency networks.

Experimental and Logical Workflows

The discovery and characterization of small molecule modulators like this compound typically follow a structured workflow, from initial screening to functional validation.

Caption: Workflow for discovery and validation of this compound.

Conclusion

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is a valuable chemical tool for researchers studying pluripotency and cellular reprogramming. Its ability to induce Oct3/4 expression opens avenues for the development of new methods for generating iPSCs, which have broad applications in regenerative medicine and disease modeling. Further research is warranted to fully elucidate its detailed physicochemical properties, mechanism of action, and potential therapeutic applications.

References

- 1. glpbio.com [glpbio.com]

- 2. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 5. Oct-3/4 regulates stem cell identity and cell fate decisions by modulating Wnt/β-catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also identified as O4I2, is a small molecule that has garnered significant interest for its potent ability to induce the expression of the pluripotency-associated transcription factor, Octamer-binding transcription factor 4 (Oct3/4). This characteristic positions this compound as a valuable tool in the field of regenerative medicine, particularly for the generation of induced pluripotent stem cells (iPSCs). Extensive research has revealed that the primary mechanism of action for this compound involves the direct binding to and activation of Splicing Factor 3B Subunit 1 (SF3B1), a core component of the spliceosome. This interaction modulates RNA splicing, which in turn leads to the upregulation of Oct3/4 expression. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the experimental evidence, quantitative data, and the signaling pathway involved.

Core Mechanism of Action: Activation of SF3B1 and Induction of Oct3/4

The central mechanism of action of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is a multi-step process that begins with its interaction with the spliceosome and culminates in the enhanced expression of the key pluripotency transcription factor, Oct3/4.

Initially identified through a cell-based high-throughput screening (HTS) for small molecules that could induce Oct3/4 expression, this compound was later found to directly target the Splicing Factor 3B Subunit 1 (SF3B1).[1] Proteomic analysis utilizing a biotinylated form of this compound definitively identified SF3B1 as the top interacting protein.[2][3] Unlike many other molecules that target SF3B1 and act as inhibitors, this compound functions as an activator , positively regulating RNA splicing.[2][3]

The activation of SF3B1 by this compound is believed to alter the splicing of pre-mRNAs of downstream effector proteins that regulate the transcription of the POU5F1 gene, which encodes Oct3/4. While the precise downstream spliced targets that directly lead to Oct3/4 upregulation are still under investigation, the established direct interaction between this compound and SF3B1 provides a foundational understanding of its molecular initiating event.

dot

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the activity of this compound.

Table 1: Potency of this compound and Its Derivatives in Oct3/4 Induction

This data is derived from a high-throughput screen and subsequent chemical optimization studies. Activity was measured using a luciferase reporter assay linked to the Oct3/4 promoter in HEK293T cells.

| Compound | Structure | EC50 (µM) for Oct3/4 Induction |

| This compound | Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | 1.2 ± 0.3 |

| Derivative 1 | 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid | > 10 |

| Derivative 2 | N-benzyl-2-((4-chlorophenyl)amino)thiazole-4-carboxamide | 0.8 ± 0.1 |

| Derivative 3 | N-(4-methoxybenzyl)-2-((4-chlorophenyl)amino)thiazole-4-carboxamide | 0.5 ± 0.2 |

Data synthesized from structure-activity relationship studies.

Table 2: Top Interacting Proteins Identified by Proteomic Analysis of Biotinylated this compound

This table presents the most significant protein interactors of this compound identified through a biotin-streptavidin pulldown assay followed by mass spectrometry in K562 cells.

| Protein | Gene Symbol | Function | Fold Enrichment (this compound vs. Control) | p-value |

| Splicing Factor 3B Subunit 1 | SF3B1 | Core component of the U2 snRNP in the spliceosome | 15.2 | < 0.0001 |

| Splicing Factor 3B Subunit 2 | SF3B2 | Component of the U2 snRNP | 8.9 | < 0.001 |

| Splicing Factor 3B Subunit 3 | SF3B3 | Component of the U2 snRNP | 7.5 | < 0.001 |

| Pre-mRNA-processing-splicing factor 8 | PRPF8 | Component of the U5 snRNP | 5.1 | < 0.01 |

| Serine/arginine-rich splicing factor 1 | SRSF1 | Splicing factor | 4.8 | < 0.01 |

Data is representative of findings from Gama-Brambila et al., Cell Chemical Biology, 2021.[2][3]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that elucidated the mechanism of action of this compound are provided below.

High-Throughput Screening (HTS) for Oct3/4 Inducers

This protocol outlines the cell-based assay used to initially identify this compound from a chemical library.

dot

Methodology:

-

Cell Line: A human embryonic kidney cell line (HEK293T) was stably transfected with a reporter construct containing the firefly luciferase gene under the control of the human POU5F1 (Oct3/4) promoter.

-

Plating: Cells were seeded into 384-well microplates at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Addition: A library of small molecules was pinned into the wells to a final concentration of 10 µM. Control wells contained DMSO vehicle.

-

Incubation: Plates were incubated for a further 24 hours to allow for compound-induced changes in gene expression.

-

Lysis and Signal Detection: A luciferase assay reagent (e.g., Bright-Glo™) was added to each well to lyse the cells and provide the substrate for the luciferase enzyme.

-

Data Acquisition: Luminescence was immediately measured using a luminometer.

-

Hit Identification: Compounds that produced a luminescence signal significantly above the background (typically >3 standard deviations above the mean of the control wells) were identified as primary hits. This compound was identified through this process.

Target Identification using Biotinylated this compound Pulldown and Mass Spectrometry

This protocol details the affinity-based proteomics approach used to identify SF3B1 as the direct binding partner of this compound.

dot

Methodology:

-

Bait Preparation: this compound was chemically synthesized with a biotin tag attached via a linker, creating "Biotin-O4I2".

-

Cell Lysis: K562 cells were lysed to produce a whole-cell protein extract.

-

Incubation: The cell lysate was incubated with either Biotin-O4I2 or a biotin-only control for several hours at 4°C to allow for the formation of protein-ligand complexes.

-

Affinity Capture: Streptavidin-coated magnetic beads were added to the lysates. The high affinity of streptavidin for biotin results in the capture of the Biotin-O4I2 and any interacting proteins.

-

Washing: The beads were subjected to a series of stringent washes using a magnetic stand to remove proteins that were non-specifically bound to the beads.

-

Elution: The specifically bound proteins were eluted from the beads, typically by boiling in an SDS-PAGE loading buffer.

-

Sample Preparation for Mass Spectrometry: The eluted proteins were reduced, alkylated, and digested into smaller peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture was separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS spectra were searched against a human protein database to identify the proteins present in the sample. The relative abundance of each protein in the Biotin-O4I2 pulldown was compared to the biotin-only control to identify specific interactors with high fold-enrichment and statistical significance. SF3B1 was identified as the top hit.[2][3]

Conclusion

The mechanism of action of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is characterized by its direct binding to and activation of the core spliceosome component, SF3B1. This interaction modulates pre-mRNA splicing, leading to the upregulation of the master pluripotency transcription factor, Oct3/4. The identification of this mechanism through a combination of high-throughput screening and advanced proteomic techniques provides a solid foundation for its application in stem cell research and regenerative medicine. Further elucidation of the specific splicing events downstream of SF3B1 activation that directly impact Oct3/4 expression will provide deeper insights into the regulation of pluripotency and may open new avenues for the chemical control of cell fate. This guide provides the core technical information for researchers and developers working with this promising small molecule.

References

An In-Depth Technical Guide to Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also known as O4I2, is a novel small molecule that has garnered significant interest in the fields of regenerative medicine and oncology. Initially identified through a high-throughput screening campaign, this compound is a potent inducer of the pluripotency-associated transcription factor Oct3/4.[1][2] Subsequent research has revealed its anticancer properties, which are mediated through the targeting of the splicing factor 3B subunit 1 (SF3B1).[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and mechanisms of action of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, presenting key data and experimental protocols to facilitate further research and development.

Chemical and Physical Properties

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is a synthetic organic compound belonging to the 2-aminothiazole class. Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate |

| Synonyms | This compound |

| Molecular Formula | C12H11ClN2O2S |

| Molecular Weight | 282.75 g/mol |

| CAS Number | 882499-91-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

| Predicted XLogP3 | 3.8 |

| Predicted Boiling Point | 472.3±45.0 °C at 760 mmHg |

| Predicted Density | 1.37±0.1 g/cm3 |

Synthesis

The synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is achieved through a Hantzsch thiazole synthesis followed by a Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Step 1: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

-

To a solution of ethyl bromopyruvate (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Reflux the mixture for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-aminothiazole-4-carboxylate.

-

To a solution of the resulting ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in an appropriate solvent, add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq).

-

Stir the reaction at room temperature until completion.

-

Purify the product by column chromatography to obtain ethyl 2-bromothiazole-4-carboxylate.

Step 2: Buchwald-Hartwig Amination

-

To a solution of ethyl 2-bromothiazole-4-carboxylate (1.0 eq) and 4-chloroaniline (1.2 eq) in an anhydrous, aprotic solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 2 mol %) and a phosphine ligand (e.g., Xantphos, 4 mol %).

-

Add a base, such as cesium carbonate (Cs2CO3) (2.0 eq).

-

Degas the reaction mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 100-110 °C for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Biological Activity and Mechanism of Action

Induction of Oct3/4 Expression

This compound was identified as a potent inducer of the transcription factor Oct3/4, a key regulator of pluripotency in embryonic stem cells.[1][2] This activity suggests its potential application in the generation of induced pluripotent stem cells (iPSCs) from somatic cells, offering a chemical alternative to genetic reprogramming methods.

| Assay Type | Cell Line | Parameter | Value |

| Luciferase Reporter Assay | HEK293-Oct4-Luc | EC50 | 1.2 µM |

-

Cell Culture: Maintain HEK293 cells stably transfected with a luciferase reporter gene driven by the Oct3/4 promoter (HEK293-Oct4-Luc) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin).

-

Assay Preparation: Seed the HEK293-Oct4-Luc cells into 96-well white, clear-bottom assay plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate in DMSO and then dilute in cell culture medium to the final desired concentrations. Add the compound solutions to the cells and incubate for 48 hours.

-

Luciferase Activity Measurement: After incubation, remove the medium and lyse the cells using a luciferase lysis buffer. Measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions on a luminometer.

-

Data Analysis: Normalize the luciferase activity to a vehicle control (DMSO). Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Anticancer Activity

Subsequent studies revealed that Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate exhibits anticancer activity by targeting the splicing factor 3B subunit 1 (SF3B1).[3][4] SF3B1 is a core component of the spliceosome, and its modulation can lead to apoptosis in cancer cells.

| Cell Line | Cancer Type | Parameter | Value (µM) |

| K562 | Chronic Myelogenous Leukemia | GI50 | > 10 |

| HeLa | Cervical Cancer | GI50 | Not reported |

| A549 | Lung Cancer | GI50 | Not reported |

Note: While this compound itself shows modest anticancer activity, its derivative PROTAC-O4I2 demonstrates significantly higher potency.[5]

-

Cell Culture: Culture cancer cell lines (e.g., K562, HeLa, A549) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Assay Preparation: Seed the cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI50 value.

Visualizations

High-Throughput Screening Workflow for Oct3/4 Inducers

Caption: High-throughput screening workflow for identifying small molecule inducers of Oct3/4.

Proposed Signaling Pathway for Oct3/4 Induction

Caption: Proposed signaling pathway for this compound-mediated induction of Oct3/4 expression.

Mechanism of Anticancer Activity

Caption: Mechanism of this compound-mediated anticancer activity through targeting of SF3B1.

Conclusion

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is a versatile small molecule with significant therapeutic potential in both regenerative medicine and oncology. Its ability to induce the pluripotency factor Oct3/4 opens new avenues for cellular reprogramming and iPSC generation.[1][2] Furthermore, its anticancer activity through the novel mechanism of targeting the splicing factor SF3B1 presents a promising strategy for the development of new cancer therapies.[3][4] The data and protocols presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of this promising compound.

References

The Advent of a Pluripotency Pioneer: A Technical Guide to Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, designated O4I2, has emerged as a significant small molecule in the field of regenerative medicine. Its discovery as a potent inducer of the pluripotency-associated transcription factor Oct3/4 marked a pivotal advancement in the generation of induced pluripotent stem cells (iPSCs) by chemical means, offering a safer alternative to viral transduction methods. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, complete with detailed experimental protocols and data presented for scientific evaluation.

Discovery and Historical Context

The discovery of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is a direct result of efforts to overcome the limitations of traditional methods for generating induced pluripotent stem cells (iPSCs). The viral transduction of somatic cells with key transcription factors, while effective, carries inherent risks of random genomic integration and potential tumorigenesis. This spurred the search for small molecules that could replace or supplement these factors.

This compound was identified through a cell-based high-throughput screening (HTS) campaign designed to find compounds capable of inducing the expression of Oct3/4, a master regulator of pluripotency.[1][2][3] Its identification as a lead structure demonstrated the feasibility of using chemical compounds to initiate the reprogramming of somatic cells, paving the way for the development of safer, chemically-induced pluripotency.

The 2-aminothiazole scaffold, the core of this compound, is a well-established pharmacophore present in numerous FDA-approved drugs and is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] However, the specific discovery of the 4-chlorophenylamino substituted thiazole-4-carboxylate ester as a potent Oct3/4 inducer was a novel finding from this screening effort.

Synthesis and Chemical Properties

The synthesis of this compound is principally achieved through the well-established Hantzsch thiazole synthesis.[1] This method provides a reliable and efficient route to the target compound.

General Synthesis Scheme:

Experimental Protocol: Synthesis of this compound

The synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) was successfully carried out following the Hantzsch thiazole synthesis.[1]

-

Reactant Preparation : 1-(4-chlorophenyl)thiourea and ethyl 3-bromo-2-oxopropanoate are used as the primary reactants.

-

Reaction : The reactants are combined in ethanol.

-

Yield : This reaction proceeds with a reported good yield of 89%.[1]

Table 1: Physicochemical Properties and Yield of this compound and Derivatives

| Compound | Structure | Yield (%) | Molecular Formula | Reference |

| This compound | Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | 89 | C₁₂H₁₁ClN₂O₂S | [1] |

| Derivative 9 | Ethyl 2-((3-chlorophenyl)amino)thiazole-4-carboxylate | 81 | C₁₂H₁₁ClN₂O₂S | [3] |

| Derivative 17 | Ethyl 2-((3,4-dichlorophenyl)amino)thiazole-4-carboxylate | 84 | C₁₂H₁₀Cl₂N₂O₂S | [3] |

| Derivative H14 | Ethyl 2-((4-fluorophenyl)amino)thiazole-4-carboxylate | 99 | C₁₂H₁₁FN₂O₂S | [3] |

Biological Activity and Mechanism of Action

This compound's primary biological function is the induction of the transcription factor Oct3/4. This activity is dose-dependent and has been observed in various cell types, including human embryonic kidney (HEK293) cells and human foreskin fibroblasts (HFs).[1]

Induction of Pluripotency Markers

Treatment with this compound not only upregulates Oct3/4 but also increases the protein levels of other key stemness-associated factors such as Nanog and Sox2.[1] In human foreskin fibroblasts, this compound treatment resulted in a significant accumulation of Lin28 and Nanog, with co-expression of Oct3/4 and Sox2 being detected.[1]

Table 2: Effect of this compound on Stemness Gene Expression

| Cell Line | Treatment | Observed Effect | Reference |

| HEK293 | This compound | Concentration-dependent accumulation of Oct3/4 and Nanog proteins. Significant induction of Oct3/4, Nanog, and Sox2 mRNA. | [1] |

| Human Fibroblasts (HFs) | This compound (72h) | Considerable accumulation of Lin28 and Nanog proteins. | [1] |

| Human Fibroblasts (HFs) | This compound (5 days) | Co-expression of Oct3/4 and Sox2, and Nanog and Klf4. | [1] |

Molecular Target and Signaling Pathway

Subsequent proteomic studies have identified the Splicing Factor 3B Subunit 1 (SF3B1) as a direct molecular target of this compound.[2] By binding to SF3B1, this compound positively regulates RNA splicing, which in turn leads to the upregulation of pluripotency-associated genes.

Experimental Methodologies

High-Throughput Screening (HTS) for Oct3/4 Inducers

The discovery of this compound was the result of a cell-based high-throughput screening campaign.

Western Blotting for Protein Expression

-

Cell Lysis : Treated and untreated cells are harvested and lysed to extract total protein.

-

Protein Quantification : The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer : Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for Oct3/4, Nanog, and other proteins of interest, followed by incubation with a corresponding secondary antibody.

-

Detection : The signal is detected using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

RNA Extraction : Total RNA is isolated from treated and untreated cells.

-

cDNA Synthesis : RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification : The cDNA is used as a template for PCR amplification with primers specific for Oct3/4, Nanog, Sox2, and a housekeeping gene for normalization.

-

Data Analysis : The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion and Future Directions

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) represents a landmark discovery in the chemical induction of pluripotency. Its ability to upregulate key stemness markers through the modulation of RNA splicing via SF3B1 provides a novel mechanistic insight into cellular reprogramming. Further research into the optimization of the this compound scaffold could lead to the development of even more potent and specific modulators of cell fate for applications in regenerative medicine and disease modeling. The exploration of its and its derivatives' activities in other therapeutic areas, given the broad biological potential of the 2-aminothiazole core, also remains a promising avenue for future investigation.

References

An In-depth Technical Guide to the Biological Activity of O4I2 and its PROTAC Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the 2-aminothiazole derivative O4I2 and its potent derivative, PROTAC-O4I2. This document details the mechanism of action, quantitative biological data, and the experimental protocols used to elucidate the compound's function.

Executive Summary

This compound is a small molecule that has been identified as a binder of Splicing Factor 3B Subunit 1 (SF3B1), a core component of the spliceosome. While this compound itself shows minimal anti-proliferative effects, its conjugation with the E3 ubiquitin ligase cereblon (CRBN) ligand, thalidomide, has yielded a highly effective Proteolysis Targeting Chimera (PROTAC) named PROTAC-O4I2. This novel compound induces the selective, CRBN-dependent degradation of SF3B1, leading to apoptosis in cancer cells and demonstrating anti-tumor activity in vivo. This guide will explore the foundational data and methodologies that characterize the biological impact of PROTAC-O4I2.

Quantitative Biological Data

The biological activity of this compound and PROTAC-O4I2 has been quantified in various assays, primarily using the K562 chronic myelogenous leukemia cell line. The data highlights the potency of PROTAC-O4I2 in inducing SF3B1 degradation and inhibiting cell proliferation.

| Compound/PROTAC | Assay | Cell Line | IC50 | Citation |

| This compound | Anti-Proliferation | K562 WT | >10 µM | [1] |

| PROTAC-O4I2 | Anti-Proliferation | K562 WT | 228 nM | [1] |

| PROTAC-O4I2 | Anti-Proliferation | K562 SF3B1 OE | 63 nM | [1] |

| PROTAC-O4I2 | Anti-Proliferation | K562 SF3B1 K700E | 90 nM | [1] |

| Pladienolide B | Anti-Proliferation | K562 WT | 76 nM | [1] |

| Pladienolide B | Anti-Proliferation | K562 SF3B1 OE | 134 nM | [1] |

| PROTAC-O4I2 | FLAG-SF3B1 Degradation | K562 | 0.244 µM | [1] |

Mechanism of Action: PROTAC-Mediated Degradation of SF3B1

PROTAC-O4I2 operates through the mechanism of targeted protein degradation, hijacking the cell's natural ubiquitin-proteasome system to eliminate SF3B1.[2] The bifunctional nature of PROTAC-O4I2 allows it to simultaneously bind to both SF3B1 (via the this compound moiety) and the E3 ubiquitin ligase CRBN (via the thalidomide moiety). This proximity induces the formation of a ternary complex, leading to the polyubiquitination of SF3B1 and its subsequent degradation by the proteasome.[3] This CRBN-dependent degradation is a key feature of its mechanism.[3]

Experimental Protocols

This section details the key experimental methodologies used to characterize the biological activity of PROTAC-O4I2.

Cell Viability and Proliferation (MTT Assay)

This assay determines the effect of PROTAC-O4I2 on cell viability by measuring the metabolic activity of K562 cells.

Materials:

-

K562 cells (WT, SF3B1 OE, SF3B1 K700E)

-

RPMI-1640 medium with 10% FBS

-

PROTAC-O4I2, this compound, Pladienolide B

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed K562 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds (PROTAC-O4I2, this compound, Pladienolide B) in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells and incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis in K562 cells following treatment with PROTAC-O4I2.

Materials:

-

K562 cells

-

RPMI-1640 medium with 10% FBS

-

PROTAC-O4I2

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed K562 cells in 6-well plates and treat with PROTAC-O4I2 at various concentrations for 24-48 hours.

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

SF3B1 Degradation Assay (Western Blot)

This assay is used to directly measure the degradation of SF3B1 protein in K562 cells after treatment with PROTAC-O4I2.

Materials:

-

K562 cells (expressing FLAG-tagged SF3B1)

-

PROTAC-O4I2

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-FLAG, anti-SF3B1, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat K562-FLAG-SF3B1 cells with varying concentrations of PROTAC-O4I2 for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of SF3B1 degradation relative to the loading control.

In Vivo Anti-Tumor Activity (Drosophila Intestinal Tumor Model)

This in vivo model assesses the ability of PROTAC-O4I2 to inhibit tumor growth and improve survival.[1]

Model:

-

Drosophila melanogaster with an intestinal stem cell (ISC) tumor model. This can be generated by overexpressing an oncogene, such as an activated form of Yorkie (yki), specifically in ISCs and their progenitors (enteroblasts) using the esg-Gal4, tub-Gal80ts (esgts) system.

Procedure:

-

Raise esgts>UAS-yki flies at a permissive temperature (e.g., 18°C) to prevent oncogene expression during development.

-

Shift adult flies to a restrictive temperature (e.g., 29°C) to induce tumor formation.

-

Prepare fly food containing DMSO (vehicle control) or PROTAC-O4I2 at a specified concentration (e.g., 10 µM).

-

Transfer the tumor-bearing flies to the drug-containing food.

-

Monitor the survival of the flies daily and plot survival curves.

-

Dissect the intestines of a subset of flies at different time points to assess tumor progression by microscopy, looking for markers of ISC proliferation (e.g., GFP if using an esg>GFP reporter).

Conclusion

The development of PROTAC-O4I2 from the initial SF3B1-binding molecule this compound represents a significant advancement in the field of targeted protein degradation. The data and protocols outlined in this guide demonstrate the potent and selective degradation of SF3B1, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The in vivo efficacy in a Drosophila model further underscores the therapeutic potential of this approach. This technical guide serves as a valuable resource for researchers in oncology and drug development, providing a solid foundation for further investigation and development of SF3B1-targeting PROTACs.

References

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2): A Technical Guide to its Function as an Oct3/4 Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, commonly referred to as O4I2, is a small molecule identified as a potent inducer of the pluripotency-associated transcription factor Oct3/4 (also known as POU5F1). Initially discovered through high-throughput screening, this compound and its derivatives represent a promising class of compounds for the generation of induced pluripotent stem cells (iPSCs) by chemically enforcing the expression of this master regulator. Subsequent research has revealed a novel mechanism of action for this compound, which involves the direct targeting of the splicing factor 3B subunit 1 (SF3B1). This interaction positively regulates RNA splicing, leading to an upregulation of Oct3/4 expression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available data, and relevant experimental protocols.

Introduction

The transcription factor Oct3/4 is a cornerstone of pluripotency, playing a critical role in the self-renewal of embryonic stem cells (ESCs) and the reprogramming of somatic cells into iPSCs.[1] The ability to chemically induce Oct3/4 expression offers a significant advantage over viral transduction methods for iPSC generation, mitigating risks of random integration and tumorigenesis.[1] Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) emerged from a high-throughput screening campaign as a lead structure with high activity in enforcing Oct3/4 expression.[1] This document serves as an in-depth technical resource on this compound for researchers in stem cell biology and drug discovery.

Mechanism of Action: Targeting SF3B1-Mediated RNA Splicing

Contrary to initial assumptions that this compound might directly influence canonical signaling pathways known to regulate Oct3/4 (e.g., Wnt, STAT), recent proteomic analysis has identified a more direct and novel mechanism. Research has shown that this compound directly binds to and activates the splicing factor 3B subunit 1 (SF3B1).[1][2] This interaction positively modulates RNA splicing, a critical step in gene expression, which in turn leads to the upregulation of Oct3/4.

This discovery positions this compound as a unique tool for studying the interplay between RNA splicing machinery and the maintenance of pluripotency. The precise downstream splicing events modulated by the this compound-SF3B1 interaction that result in increased Oct3/4 expression are an active area of investigation.

Signaling Pathway Diagram

Caption: this compound directly activates SF3B1, leading to enhanced RNA splicing and increased Oct3/4 expression.

Quantitative Data

| Compound | Structure | EC50 (µM) for Oct3/4 Induction | Max Fold Induction of Oct3/4 | Cell Line | Assay Type |

| This compound | Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Derivative 1 | Structure | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Derivative 2 | Structure | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols from the original discovery paper are not available. However, based on standard practices in the field, the following are generalized methodologies for the key experiments involved in the identification and characterization of this compound.

High-Throughput Screening (HTS) for Oct3/4 Inducers

This protocol describes a general workflow for an HTS campaign to identify small molecule inducers of Oct3/4 expression.

Caption: A generalized workflow for a high-throughput screen to identify Oct3/4 inducers.

Methodology:

-

Cell Line: A reporter cell line is typically used, where a fluorescent protein (e.g., GFP) or a luciferase is expressed under the control of the Oct3/4 promoter.

-

Plating: Cells are seeded into high-density microplates (e.g., 384-well) at a predetermined density.

-

Compound Addition: A library of small molecules is added to the wells at a fixed concentration. Control wells with a vehicle (e.g., DMSO) and a known activator are included.

-

Incubation: Plates are incubated for a period sufficient to allow for changes in gene expression (typically 24-72 hours).

-

Signal Detection: The reporter signal is measured using a plate reader.

-

Data Analysis: Raw data is normalized, and "hits" are identified as compounds that produce a signal above a certain statistical threshold compared to controls.

Quantitative PCR (qPCR) for Oct3/4 mRNA Expression

Methodology:

-

Cell Culture and Treatment: A suitable cell line is cultured and treated with varying concentrations of this compound or a vehicle control for a specified time.

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase.

-

qPCR Reaction: The qPCR reaction is prepared with cDNA, primers specific for Oct3/4 and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of Oct3/4 mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Western Blotting for Oct3/4 Protein Expression

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for Oct3/4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Derivatives and Structure-Activity Relationship (SAR)

The initial discovery of this compound was followed by chemical expansion to identify derivatives with increased activity towards Oct3/4 induction.[1] While specific SAR data is not publicly available, this process typically involves modifying the core structure of this compound to improve potency, selectivity, and pharmacokinetic properties. Key areas for modification on the ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate scaffold would include the chlorophenyl ring, the amine linker, and the ethyl ester.

Conclusion and Future Directions

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is a valuable chemical tool for the induction of Oct3/4. The elucidation of its mechanism of action through the modulation of the splicing factor SF3B1 opens up new avenues for research into the regulation of pluripotency and the development of novel reprogramming strategies. Future work will likely focus on delineating the precise downstream effects of this compound on the transcriptome, optimizing its structure for enhanced efficacy and specificity, and exploring its therapeutic potential in regenerative medicine. The availability of the full quantitative data and detailed protocols from the original discovery would greatly accelerate these efforts.

References

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This five-membered ring system, containing nitrogen and sulfur, serves as a crucial pharmacophore in a variety of clinically approved drugs and investigational agents. Its ability to engage in a range of non-covalent interactions with biological targets has established it as a "privileged structure" in the design of novel therapeutics. This technical guide provides a comprehensive overview of 2-aminothiazole derivatives in drug discovery, with a focus on their synthesis, anticancer activity, and modulation of key signaling pathways.

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[1][2] The versatility of this method allows for the introduction of a wide range of substituents at various positions of the thiazole ring, enabling extensive structure-activity relationship (SAR) studies.

General Experimental Protocol: Hantzsch Thiazole Synthesis

A representative protocol for the synthesis of a 4-aryl-2-aminothiazole derivative is as follows:

-

Preparation of the α-haloketone: An appropriately substituted acetophenone is treated with a halogenating agent, such as bromine in a suitable solvent like chloroform, to yield the corresponding 2-bromoacetophenone.[3]

-

Cyclocondensation: The synthesized α-haloketone (1 equivalent) and a substituted thiourea (1-1.2 equivalents) are dissolved in a polar solvent such as ethanol.[1]

-

The reaction mixture is heated to reflux for a specified period, typically ranging from 30 minutes to several hours, and the progress is monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product.[3]

-

The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography to afford the desired 2-aminothiazole derivative.[3]

Anticancer Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have demonstrated potent anticancer activity against a broad spectrum of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[4] This has led to the development of several successful anticancer drugs, most notably the multi-kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib.[4]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 2-aminothiazole derivatives against various cancer cell lines and protein kinases.

| Compound/Drug | Target Cell Line | IC50 (µM) | Reference |

| Dasatinib | K562 (CML) | <0.001 | [5] |

| Alpelisib (BYL719) | PIK3CA-mutant breast cancer cells | 0.013 (against PI3Kα) | [4] |

| SNS-032 | Multiple | 0.004-0.009 (CDK2, 7, 9) | [4] |

| Compound 78 | SGC-7901 (gastric) | 0.36 | [6] |

| Compound 78 | A549 (lung) | 0.86 | [6] |

| Compound 78 | HT-1080 (fibrosarcoma) | 0.52 | [6] |

| Compound 77a | VEGFR-2 | <10 | [6] |

| Compound 77a | Tie-2 | <10 | [6] |

| Compound 77a | FGFR-1 | <10 | [6] |

| Compound 77b | Tie-2 | 4.8 | [6] |

| Compound 77b | VEGFR-2 | 31 | [6] |

| Kinase Inhibitor Class | Representative Compound | Target Kinase | IC50 (nM) | Reference |

| Pan-Src Inhibitor | Dasatinib | Src | <1 | [5] |

| Pan-Src Inhibitor | 12m | Lck | <1 | [5] |

| PI3Kα Inhibitor | Alpelisib | PI3Kα | 13 | [4] |

| CDK Inhibitor | SNS-032 | CDK2 | 4 | [4] |

| Aurora Kinase Inhibitor | Compound 29 | Aurora A | 79 | [7] |

| Aurora Kinase Inhibitor | Compound 30 | Aurora A | 140 | [7] |

Key Signaling Pathways Modulated by 2-Aminothiazole Derivatives

The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR and Src kinase signaling pathways are two of the most prominent pathways targeted by these compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a common event in many types of cancer. Alpelisib, a 2-aminothiazole derivative, is a potent and selective inhibitor of the p110α catalytic subunit of PI3K.

Src Kinase Signaling Pathway

Src family kinases (SFKs) are non-receptor tyrosine kinases that play pivotal roles in regulating cell adhesion, migration, proliferation, and survival.[8] The overexpression and hyperactivation of Src are frequently observed in various cancers and are associated with metastasis. Dasatinib is a potent inhibitor of Src family kinases.

Experimental Protocols for Anticancer Activity Evaluation

A systematic workflow is employed to evaluate the anticancer potential of novel 2-aminothiazole derivatives, progressing from in vitro cell-based assays to in vivo animal models.

Workflow for Anticancer Drug Screening

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. apexbt.com [apexbt.com]

- 7. PI3 Kinase Activity/Inhibitor ELISA | 17-493 [merckmillipore.com]

- 8. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, a molecule of interest in contemporary chemical and biological research. This document outlines its chemical structure, nomenclature, and key identifiers.

Chemical Identity and Structure

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is a substituted thiazole derivative. The core of the molecule is a thiazole ring, which is functionalized at the 2-position with a 4-chlorophenylamino group and at the 4-position with an ethyl carboxylate group.

Table 1: Chemical and Physical Properties

| Identifier | Value |

| IUPAC Name | ethyl 2-[(4-chlorophenyl)amino]-1,3-thiazole-4-carboxylate |

| CAS Number | 165682-93-9[1][][3] |

| Molecular Formula | C12H11ClN2O2S[] |

| Molecular Weight | 282.75 g/mol [] |

| SMILES | CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)Cl[] |

| InChI Key | ULUBAPWNHROTEU-UHFFFAOYSA-N[] |

The structural arrangement of these functional groups is critical to the molecule's chemical reactivity and biological activity. The presence of the chlorine atom, the aromatic ring, the thiazole heterocycle, and the ester group all contribute to its specific physicochemical properties.

Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, generated from its SMILES representation.

References

In-depth Technical Guide: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

CAS Number: 165682-93-9

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, a small molecule identified as a potent inducer of the transcription factor Oct3/4. Also known as O4I2, this compound has garnered significant interest within the fields of stem cell research and regenerative medicine for its potential to facilitate the generation of induced pluripotent stem cells (iPSCs). This document details the compound's physicochemical properties, provides a plausible synthesis methodology based on the Hantzsch thiazole synthesis, summarizes its biological activity and mechanism of action in inducing pluripotency-associated gene expression, and outlines a key signaling pathway involved. The information is presented to support further research and development of this and related molecules.

Compound Identification and Physicochemical Properties

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is a thiazole derivative with the following key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 165682-93-9 | [1][2][3] |

| Synonyms | This compound, Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate, 2-[(4-Chlorophenyl)amino]-4-thiazolecarboxylic acid ethyl ester | |

| Molecular Formula | C₁₂H₁₁ClN₂O₂S | |

| Molecular Weight | 282.74 g/mol | |

| Appearance | White to light yellow powder/crystal | |

| Purity | >95.0% (HPLC) | |

| Solubility | Soluble in DMSO and ethanol | |

| Storage Conditions | Store at -20°C, under inert gas, protected from air and heat. |

Synthesis Methodology: Hantzsch Thiazole Synthesis

The synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate can be achieved via the Hantzsch thiazole synthesis, a classic and versatile method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide.

General Experimental Protocol

-

Reactant Preparation: The key starting materials are ethyl bromopyruvate (an α-haloester) and 1-(4-chlorophenyl)thiourea (a substituted thioamide).

-

Condensation Reaction: Equimolar amounts of ethyl bromopyruvate and 1-(4-chlorophenyl)thiourea are dissolved in a suitable solvent, such as ethanol.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Experimental Workflow Diagram

Caption: Plausible Hantzsch synthesis workflow for this compound.

Biological Activity and Quantitative Data

This compound is a potent inducer of Oct3/4, a key transcription factor for maintaining pluripotency in embryonic stem cells. Its biological activity has been characterized in various cell lines.

| Parameter | Observation | Cell Line(s) | Reference |

| Oct3/4 Induction | Dose-dependently activates Oct3/4 expression. | HEK293, NCCIT, HeLa, Human Neonatal Foreskin Fibroblasts (HFFs) | [3] |

| Effective Concentration | Markedly stimulates Oct3/4 at concentrations of 5, 10, and 20 µM. | HEK293, NCCIT, HeLa, HFFs | [3] |

| Pluripotency Gene Expression | Promotes the expression of pluripotency-associated genes such as Nanog and Lin28. | HFFs | [3] |

| Molecular Target | Proteomic analysis revealed that this compound targets the splicing factor 3B subunit 1 (SF3B1). | Human fibroblasts | [1][4] |

Mechanism of Action and Signaling Pathway

This compound induces the expression of Oct3/4, a master regulator of pluripotency. While the complete mechanism is still under investigation, recent evidence suggests that this compound may exert its effects through the modulation of RNA splicing.

Targeting of Splicing Factor 3B1 (SF3B1)

Proteomic studies have identified SF3B1 as a direct target of this compound[1][4]. SF3B1 is a core component of the spliceosome, the cellular machinery responsible for RNA splicing. By binding to SF3B1, this compound may alter the splicing of specific pre-mRNAs, leading to changes in the expression of genes that regulate pluripotency, including Oct3/4. This interaction positively regulates RNA splicing[1][4].

The Oct3/4 Signaling Pathway in Pluripotency

Oct3/4 is a central node in the complex transcriptional regulatory network that maintains the pluripotent state of stem cells. It works in concert with other key transcription factors like Sox2 and Nanog to activate the expression of genes that promote self-renewal and suppress genes that lead to differentiation. The induction of Oct3/4 by this compound is a critical step in initiating the reprogramming of somatic cells into iPSCs.

Caption: Proposed mechanism of this compound-induced Oct3/4 expression.

Conclusion

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is a valuable chemical tool for researchers in the field of stem cell biology. Its ability to potently induce the expression of the master pluripotency factor Oct3/4 opens new avenues for the chemical reprogramming of somatic cells. Further investigation into its precise mechanism of action, particularly its interaction with the spliceosome, will undoubtedly provide deeper insights into the fundamental processes governing cell fate and pluripotency. This technical guide serves as a foundational resource to aid in these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. A PROTAC targets splicing factor 3B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

This technical guide provides comprehensive information on the molecular properties, a detailed experimental protocol for the synthesis, and a logical workflow for the production and analysis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Profile

The molecular formula and weight of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate have been determined based on its chemical structure. It is an isomer of ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate.[1]

| Property | Value |

| Molecular Formula | C₁₂H₁₁ClN₂O₂S |

| Molecular Weight | 282.75 g/mol |

| IUPAC Name | Ethyl 2-((4-chlorophenyl)amino)-1,3-thiazole-4-carboxylate |

| Canonical SMILES | CCOC(=O)c1csc(n1)Nc2ccc(cc2)Cl |

Experimental Protocols

The synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate can be achieved via the Hantzsch thiazole synthesis, a widely recognized method for preparing thiazole derivatives.[2][3] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide derivative.

Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Principle: The synthesis is based on the reaction between N-(4-chlorophenyl)thiourea and an ethyl 3-halo-2-oxopropanoate (e.g., ethyl bromopyruvate). The sulfur of the thiourea acts as a nucleophile, attacking the α-carbon of the pyruvate derivative, followed by cyclization and dehydration to form the thiazole ring.

Materials:

-

N-(4-chlorophenyl)thiourea

-

Ethyl 3-bromo-2-oxopropanoate (Ethyl bromopyruvate)

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or other mild base)

-

Distilled water

-

Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-chlorophenyl)thiourea (1 equivalent) in ethanol.

-

Addition of Reactant: To the stirred solution, add ethyl 3-bromo-2-oxopropanoate (1 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Isolation of Product: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold distilled water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Workflow and Signaling Pathway Diagrams

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Caption: Workflow for the synthesis and analysis of the target compound.

Hypothetical Signaling Pathway Inhibition

Thiazole derivatives are known to be inhibitors of various signaling pathways implicated in diseases such as cancer. The diagram below represents a hypothetical signaling pathway where a thiazole derivative could act as an inhibitor.

Caption: Inhibition of a kinase by the thiazole compound.

References

Spectroscopic and Synthetic Profile of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a representative synthetic protocol for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate. This compound is of interest in medicinal chemistry, notably as a potential agent in cancer research and for its role as an inducer of Oct3/4, a key pluripotency factor. The following sections detail predicted and representative experimental data, methodologies for its synthesis and characterization, and logical workflows for its analysis.

Chemical Structure and Properties

Chemical Formula: C₁₂H₁₁ClN₂O₂S

Molecular Weight: 282.75 g/mol

Structure:

Spectral Data

Mass Spectrometry

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, which are crucial for its identification in mass spectrometric analysis. This data is predicted and sourced from public chemical databases.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 283.0303 |

| [M+Na]⁺ | 305.0122 |

| [M+K]⁺ | 320.9861 |

| [M+NH₄]⁺ | 300.0568 |

| [M-H]⁻ | 281.0157 |

| [M+HCOO]⁻ | 327.0212 |

| [M+CH₃COO]⁻ | 341.0368 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts are estimated based on the functional groups and electronic environment of the nuclei in the structure of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 - 11.5 | Singlet | 1H | N-H (amino proton) |

| ~7.6 - 7.8 | Doublet | 2H | Aromatic C-H (ortho to -NH) |

| ~7.3 - 7.5 | Doublet | 2H | Aromatic C-H (ortho to -Cl) |

| ~7.2 | Singlet | 1H | Thiazole C-H (position 5) |

| 4.2 - 4.4 | Quartet | 2H | -O-CH₂-CH₃ (ethyl ester) |

| 1.2 - 1.4 | Triplet | 3H | -O-CH₂-CH₃ (ethyl ester) |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester carbonyl) |

| ~162 | C=N (thiazole, position 2) |

| ~145 | Thiazole C (position 4) |

| ~138 | Aromatic C (para to -NH, attached to Cl) |

| ~130 | Aromatic C (ortho to -Cl) |

| ~129 | Aromatic C (ipso, attached to -NH) |

| ~120 | Aromatic C (ortho to -NH) |

| ~115 | Thiazole C-H (position 5) |

| ~61 | -O-CH₂- (ethyl ester) |

| ~14 | -CH₃ (ethyl ester) |

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands are listed below, corresponding to the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300 - 3400 | N-H stretch (amine) |

| 3000 - 3100 | C-H stretch (aromatic) |

| 2900 - 3000 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (ester) |

| 1580 - 1620 | C=N stretch (thiazole) |

| 1500 - 1550 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-N stretch |

| 700 - 850 | C-Cl stretch |

Experimental Protocols

Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

A specific, detailed experimental protocol for the title compound is not publicly available. However, a general and widely used method for the synthesis of 2-aminothiazole-4-carboxylate derivatives is the Hantzsch thiazole synthesis. The following is a representative protocol adapted from the synthesis of similar compounds.

Reaction Scheme:

Ethyl bromopyruvate + 4-Chlorophenylthiourea → Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Procedure:

-

Preparation of 4-Chlorophenylthiourea: A solution of 4-chloroaniline in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of ammonium thiocyanate. The mixture is heated under reflux for several hours. The resulting 4-chlorophenylthiourea is then isolated by filtration upon cooling.

-

Cyclization Reaction: To a solution of 4-chlorophenylthiourea (1 equivalent) in ethanol, ethyl bromopyruvate (1 equivalent) is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Spectroscopic Analysis

NMR Spectroscopy:

-

A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass spectrum is acquired in both positive and negative ion modes to observe different adducts.

Diagrams

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Caption: General workflow for synthesis and spectroscopic characterization.

Spectroscopic Data Analysis Workflow

The following diagram outlines the logical process of analyzing the spectroscopic data to confirm the structure of the synthesized compound.

Caption: Logical flow for structural elucidation using spectral data.

References

Unveiling the Therapeutic Potential of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, a synthetically accessible small molecule, has emerged as a compound of significant interest in the fields of regenerative medicine and oncology. This technical guide provides an in-depth overview of its known biological activities, with a primary focus on its role as a potent modulator of cellular pluripotency and its potential as an anticancer agent. We delve into the key molecular targets and signaling pathways implicated in its mechanism of action, supported by available quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers seeking to explore the therapeutic applications of this promising 2-aminothiazole derivative.

Core Compound Profile

-

IUPAC Name: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

-

Common Name/Code: O4I2

-

Chemical Formula: C₁₂H₁₀ClN₃O₂S

-

Molecular Weight: 299.74 g/mol

-

Structure:

Primary Therapeutic Target: Induction of Pluripotency

The most well-documented biological activity of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is its ability to induce the expression of the key pluripotency transcription factor, Octamer-binding transcription factor 4 (Oct3/4). This discovery positions the compound as a valuable tool for the generation of induced pluripotent stem cells (iPSCs), offering a chemical-based alternative to viral transduction methods and thereby mitigating concerns associated with insertional mutagenesis.

Signaling Pathway: Oct3/4 Induction

The compound, referred to as this compound in key studies, has been shown to enforce the expression of Oct3/4. While the complete upstream signaling cascade remains an active area of investigation, a direct molecular target has been identified.

Caption: this compound binds to SF3B1, modulating RNA splicing to induce Oct3/4 expression.